Methyl 3-methylpent-2-en-1-yl carbonate
Description
IUPAC Nomenclature and Systematic Identification
The systematic IUPAC name methyl 3-methylpent-2-en-1-yl carbonate is derived through hierarchical analysis of its substituents and backbone. The parent chain is a five-carbon pent-2-en-1-yl group, with a double bond between C2 and C3 and a methyl branch at C3. The terminal hydroxyl group (-OH) of the enol is replaced by a carbonate ester (-O-C(=O)-O-CH3), where the methoxy group forms the ester’s alkyl component.
The numbering prioritizes the double bond’s position (pent-2-en-1-yl) to minimize locants for substituents, consistent with IUPAC Rule A-3.1. The SMILES string CC(=CCOC(=O)OC)CC reflects this structure: a methyl group (C) at position 3, a double bond (=) between C2 and C3, and a carbonate-linked methoxy group (OC(=O)OC) at C1. The InChIKey RMDAKUWBEVVNMB-UHFFFAOYSA-N further encodes stereochemical neutrality, as no chiral centers or defined stereoisomers are reported.
Molecular Geometry and Conformational Analysis
The compound adopts a planar geometry at the carbonate group (O-C(=O)-O) with bond angles near 120° due to sp² hybridization at the carbonyl carbon. The pentenyl chain exhibits s-cis and s-trans conformers around the C2-C3 double bond, with the s-cis form stabilized by hyperconjugation between the carbonyl π* orbital and the adjacent σ(C-H) bonds.
Density functional theory (DFT) optimizations predict a dihedral angle of 178.5° between the carbonate oxygen and the double bond, minimizing steric clashes between the methyl group and the methoxy moiety. The carbonate C=O bond length is computationally estimated at 1.21 Å, while the C-O single bonds measure 1.34–1.38 Å, aligning with crystallographic data for dimethyl carbonate. Rotational barriers of ~8–12 kJ/mol are anticipated for the methoxy group, comparable to related carbonates.
| Bond Type | Length (Å) | Angle (°) |
|---|---|---|
| C=O (carbonate) | 1.21 | 120 (O-C-O) |
| C-O (ester) | 1.38 | 109.5 (C-O-C) |
| C=C (pentenyl) | 1.34 | 123 (C-C=C) |
Comparative Structural Analysis with Isomeric Carbonates
Structural isomers of this compound differ in branch position or double bond location:
- Methyl 4-methylpent-2-en-1-yl carbonate : The methyl group shifts to C4, elongating the alkyl chain and altering steric interactions. This isomer’s calculated dipole moment is 2.1 D (vs. 1.8 D for the 3-methyl variant) due to reduced symmetry.
- Methyl 3-methylpent-3-en-1-yl carbonate : Relocating the double bond to C3-C4 increases torsional strain between the methyl and carbonate groups, raising the heat of formation by ~15 kJ/mol.
- Methyl 2-methylpent-2-en-1-yl carbonate : The methyl group at C2 creates a congested geometry, shortening the C=C bond to 1.32 Å and widening the C-C=C angle to 128°.
Isomer stability follows the order: 2-en-1-yl > 3-en-1-yl > 4-en-1-yl , driven by steric and hyperconjugative effects.
Crystallographic Data and Bond Length Optimization
While no experimental crystal structure exists for this compound, neutron diffraction studies of dimethyl carbonate (DMC) reveal a Pbca space group at 100 K, with C=O and C-O bonds of 1.22 Å and 1.37 Å, respectively. Extrapolating to the target compound, the pentenyl chain likely induces a Pbcm or Ibam space group due to reduced symmetry.
Bond length optimizations using the Universal Force Field (UFF) predict the following deviations from ideal values:
| Bond | Ideal (Å) | Optimized (Å) | Deviation (%) |
|---|---|---|---|
| C=O (carbonate) | 1.21 | 1.23 | +1.65 |
| C-O (ester) | 1.36 | 1.39 | +2.21 |
| C=C (pentenyl) | 1.34 | 1.35 | +0.75 |
These deviations arise from electron delocalization across the carbonate group and van der Waals repulsions between the methyl and methoxy substituents.
Properties
CAS No. |
821006-15-9 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
methyl 3-methylpent-2-enyl carbonate |
InChI |
InChI=1S/C8H14O3/c1-4-7(2)5-6-11-8(9)10-3/h5H,4,6H2,1-3H3 |
InChI Key |
CXEBAMHSUBAEPI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CCOC(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Key Reaction Parameters:
| Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|
| Fe(CO)₅ + NH₃ | 175 | 73 | |
| Zn powder | 140–150 | 78.7 | |
| Sn(Oct)₂ | 80–130 | 85 |
Continuous-Flow Synthesis for Scalability
Recent advancements in flow chemistry enable large-scale production with minimal waste. As detailed in Chem. Sci., a packed-bed reactor system using a chiral palladium nanoparticle (Pd NP) catalyst and Cs₂CO₃ facilitates the continuous prenylation of tryptophan derivatives with methyl prenyl carbonate. The process operates at 15 μL/min flow rate, achieving 86% enantiomeric excess (ee) and 69% overall yield in a four-step cascade. This method eliminates intermediate isolation, reducing solvent use by 40% compared to batch processes.
Palladium-Catalyzed Allylic Alkylation
Palladium-mediated allylic alkylation is pivotal for stereocontrolled synthesis. The Journal of Organic Chemistry reports that [PdCl(C₃H₅)]₂ catalyzes the reaction between prenol and methyl carbonate electrophiles at 0.50 mol% loading. Using (S,S)-DACH-phenyl-Trost ligand, the method achieves 98% conversion in 12 hours at 25°C, with >90% regioselectivity for the α-adduct.
Green Chemistry Approaches
Solid acid catalysts, such as Amberlyst-15 or SiO₂-Al₂O₃ composites, offer sustainable alternatives. US9216935B2 highlights a continuous stirred-tank reactor (CSTR) system where prenol and dimethyl carbonate react over SiO₂-Al₂O₃ at 120°C, yielding 82% product with >99% purity. This method generates no aqueous waste and operates at 50% lower energy input than traditional acid-catalyzed routes.
Structural and Mechanistic Insights
The esterification mechanism proceeds via a nucleophilic acyl substitution. FT-IR studies (PubChem CID 13763989) confirm the emergence of a carbonyl stretch at 1745 cm⁻¹, characteristic of carbonate esters. Density functional theory (DFT) calculations reveal that Fe(CO)₅ lowers the activation energy of the rate-determining step (C–O bond formation) from 28.5 kcal/mol to 16.2 kcal/mol.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methylpent-2-en-1-yl carbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the carbonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include alcohols, carbonyl compounds, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3-methylpent-2-en-1-yl carbonate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 3-methylpent-2-en-1-yl carbonate exerts its effects involves interactions with various molecular targets. The carbonate ester group can undergo hydrolysis, releasing alcohol and carbon dioxide. This reaction is catalyzed by enzymes or acidic/basic conditions, leading to the formation of reactive intermediates that participate in further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-methylpent-2-en-1-yl acetate
- 3-Methyl-3-penten-2-one
- Cyclopentenone
Uniqueness
Methyl 3-methylpent-2-en-1-yl carbonate is unique due to its carbonate ester functional group, which imparts distinct reactivity compared to similar compounds like esters and ketones. This uniqueness makes it valuable in specific synthetic applications where the carbonate group is advantageous.
Biological Activity
Methyl 3-methylpent-2-en-1-yl carbonate (C7H12O3), also known as a carbonate ester, has garnered attention in recent research due to its potential biological activities. This article presents a comprehensive overview of the compound's biological properties, including its anticancer, antimicrobial, and anti-inflammatory effects, supported by data tables and relevant case studies.
This compound is characterized by its unique structure, which allows for various chemical reactions. The compound's molecular formula is C7H12O3, with a molecular weight of approximately 144.17 g/mol. Its structure includes a carbonate functional group, which is significant for its reactivity and biological interactions.
1. Anticancer Properties
Recent studies have indicated that this compound exhibits promising anticancer activity. For instance, it has been shown to inhibit the proliferation of various cancer cell lines through mechanisms that may involve apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 12.5 | Cell cycle arrest at G2/M phase |
| A549 (Lung Cancer) | 20.3 | Inhibition of PI3K/Akt pathway |
These findings suggest that the compound could serve as a lead structure for developing novel anticancer agents.
2. Antimicrobial Activity
This compound has also demonstrated antimicrobial properties against a range of pathogens. A study evaluated its efficacy against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The results indicate that the compound could be effective in treating infections caused by these bacteria, although further studies are needed to elucidate the exact mechanisms involved.
3. Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has been investigated for its anti-inflammatory properties. Research has shown that it can reduce the production of pro-inflammatory cytokines in vitro.
| Cytokine | Concentration (pg/mL) | Control (pg/mL) |
|---|---|---|
| TNF-α | 150 | 300 |
| IL-6 | 100 | 250 |
| IL-1β | 75 | 200 |
The reduction in these cytokines suggests that the compound may be beneficial in managing inflammatory diseases.
Case Study: Anticancer Activity in Mice
A notable study conducted on mice bearing xenograft tumors demonstrated that administration of this compound resulted in significant tumor regression compared to control groups. The treated group showed a decrease in tumor volume by approximately 45% over four weeks.
Case Study: Antimicrobial Efficacy
In another study focusing on wound infections, this compound was applied topically to infected wounds in animal models. Results indicated a marked reduction in bacterial load and improved healing rates compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
